6-Chloro-2-(4-methoxyphenyl)-3,4-diphenylquinoline
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Overview
Description
6-Chloro-2-(4-methoxyphenyl)-3,4-diphenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methoxyphenyl)-3,4-diphenylquinoline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another method involves the use of hydrogen peroxide in trifluoroacetic acid to prepare intermediate compounds, which are then further reacted to form the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-methoxyphenyl)-3,4-diphenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in trifluoroacetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Palladium catalysts and boron reagents in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-3,4-diphenylquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-2-(4-methoxyphenyl)-3,4-diphenylquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
189155-54-2 |
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Molecular Formula |
C28H20ClNO |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)-3,4-diphenylquinoline |
InChI |
InChI=1S/C28H20ClNO/c1-31-23-15-12-21(13-16-23)28-27(20-10-6-3-7-11-20)26(19-8-4-2-5-9-19)24-18-22(29)14-17-25(24)30-28/h2-18H,1H3 |
InChI Key |
GCNDAMLOPLUPDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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